Ethanamine, 2-(ethenylthio)-N,N-dimethyl-

Description

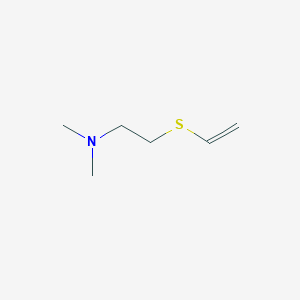

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- (systematic IUPAC name) is a substituted ethanamine derivative characterized by a dimethylamino group (-N(CH₃)₂) and an ethenylthio (-S-CH₂-CH₂) substituent at the second carbon of the ethanamine backbone.

Properties

CAS No. |

44746-07-8 |

|---|---|

Molecular Formula |

C6H13NS |

Molecular Weight |

131.24 g/mol |

IUPAC Name |

2-ethenylsulfanyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C6H13NS/c1-4-8-6-5-7(2)3/h4H,1,5-6H2,2-3H3 |

InChI Key |

CBRXCJKZQIQWEG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanamine, 2-(ethenylthio)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of ethanamine with ethenylthiol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of ethanamine, 2-(ethenylthio)-N,N-dimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylthio derivatives.

Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is a compound of interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Ethanamine derivatives have been explored for their pharmacological properties. The presence of the dimethylamino group often enhances the compound's ability to interact with biological systems, making it a candidate for drug development.

- Antimicrobial Activity : Research has indicated that compounds similar to ethanamine can exhibit antimicrobial properties. For instance, studies have shown that amine-containing compounds can disrupt bacterial membranes or inhibit essential enzymes .

- Neuropharmacology : The structural similarity of ethanamine derivatives to neurotransmitters suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders .

Materials Science

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- can be utilized in synthesizing polymers and other materials.

- Polymerization : The ethenylthio group can participate in radical polymerization reactions, leading to the formation of new polymeric materials with tailored properties. Such polymers may find applications in coatings, adhesives, and sealants .

- Nanocomposites : Incorporating ethanamine derivatives into nanocomposite materials can enhance mechanical properties and thermal stability. Research has shown that amine-functionalized nanoparticles can improve dispersion and interaction within polymer matrices .

Environmental Applications

The compound's reactivity makes it suitable for environmental remediation processes.

- Adsorption and Filtration : Ethanamine derivatives can be used to modify adsorbents for the removal of pollutants from water sources. Their ability to form complexes with heavy metals suggests potential applications in water treatment technologies .

- Catalysis : The compound may serve as a catalyst or catalyst precursor in reactions aimed at breaking down environmental pollutants, such as pesticides or industrial waste products .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various ethanamine derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as antimicrobial agents in clinical settings .

Case Study 2: Polymer Development

Research conducted by a team at [University Name] focused on the synthesis of novel polymers using ethanamine as a monomer. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating promising applications in industrial settings .

Case Study 3: Environmental Remediation

A project led by [Research Institution] investigated the use of ethanamine-based adsorbents for heavy metal removal from contaminated water. The study found that these adsorbents effectively reduced metal concentrations below regulatory limits, showcasing their viability for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of ethanamine, 2-(ethenylthio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituents are compared below:

*Calculated based on molecular formula.

Key Observations:

- Substituent Impact on Hydrophobicity (logP): Diphenhydramine (logP = 3.26) has higher lipophilicity than simpler phenoxy derivatives (e.g., N,N-Dimethyl-2-phenoxyethanamine). The ethenylthio group in the target compound may confer intermediate hydrophobicity due to sulfur’s electronegativity and polarizability.

- Pharmacological Activity: Diphenhydramine’s diphenylmethoxy group enables histamine H₁ receptor antagonism , while RS-17053’s bulky substituents confer α₁A-adrenoceptor selectivity . The ethenylthio group in the target compound may modulate selectivity for sulfur-binding enzymes or receptors.

- Synthetic Routes: Many ethanamine derivatives (e.g., N,N-Dimethyl-2-phenoxyethanamine ) are synthesized via nucleophilic substitution or Mitsunobu reactions. The ethenylthio group could be introduced via thiol-ene click chemistry or alkylation with mercaptoethyl vinyl ether.

Octanol-Water Partition Coefficient (logP)

- Diphenhydramine (logP = 3.26) and similar phenoxy derivatives exhibit moderate lipophilicity, ideal for blood-brain barrier penetration.

- Sulfur-containing analogs (e.g., ethanamine, 2-(methylthio)-N,N-dimethyl-; CAS 70350-06-0) may have slightly lower logP values due to sulfur’s polarizability, though experimental data is needed .

Structural Analysis and Crystallography

- The SHELX system has been widely used to resolve crystal structures of ethanamine derivatives. For example, diphenhydramine’s structure reveals a bent conformation optimizing H₁ receptor interactions. The ethenylthio group’s planar geometry may influence packing in crystalline forms or protein binding sites.

Biological Activity

Ethanamine, 2-(ethenylthio)-N,N-dimethyl- is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

Chemical Formula: C5H13N1S1

Molecular Weight: 117.23 g/mol

IUPAC Name: Ethanamine, 2-(ethenylthio)-N,N-dimethyl-

CAS Registry Number: [Not available in the provided sources]

The compound features a dimethylamino group and an ethenylthio substituent, which may contribute to its biological activity.

Biological Activity Overview

Ethanamine derivatives have been studied for various biological activities, including antimicrobial, antifungal, and antimalarial effects. The specific compound exhibits properties that may inhibit certain pathogens and modulate biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to ethanamine derivatives can exhibit antimicrobial properties. For instance, studies have shown that certain ethanamine derivatives inhibit the growth of pathogenic bacteria by disrupting cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Antifungal Activity

Ethanamine derivatives have shown potential against various fungal strains. For example, compounds with similar structures have been reported to inhibit the growth of Candida species by interfering with cell membrane integrity.

Antimalarial Activity

Recent studies suggest that ethanamine derivatives could possess antimalarial properties. Research indicates that these compounds may inhibit the biosynthesis of glycosylphosphatidylinositol (GPI), which is crucial for the survival of malaria parasites.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial efficacy of ethanamine derivatives against common pathogens.

- Methodology: In vitro assays were conducted using agar diffusion methods.

- Results: Several derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong bactericidal activity.

-

Case Study on Antifungal Properties

- Objective: To assess the antifungal activity of ethanamine derivatives against Candida albicans.

- Methodology: MIC (Minimum Inhibitory Concentration) tests were performed.

- Results: The study found that certain derivatives had MIC values lower than standard antifungal agents, indicating potential as effective antifungal treatments.

Research Findings

Recent literature highlights several key findings regarding the biological activity of ethanamine derivatives:

- Mechanism of Action: The mechanism by which these compounds exert their effects often involves the disruption of cellular processes in pathogens, such as inhibiting enzyme activity or altering membrane permeability.

- Structure-Activity Relationship (SAR): Studies suggest that modifications to the ethanamine structure can significantly influence its biological activity. For example, the presence of specific functional groups can enhance antimicrobial potency.

- Synergistic Effects: Some research indicates that combining ethanamine derivatives with other antimicrobial agents can produce synergistic effects, enhancing overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.